molecular formula C26H21N5O B4344014 N-(1-benzyl-1H-pyrazol-3-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide

N-(1-benzyl-1H-pyrazol-3-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide

Cat. No.: B4344014
M. Wt: 419.5 g/mol
InChI Key: NTOWUKBTBBWGDU-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-3-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole core with benzyl and diphenyl substituents, making it a subject of interest for various scientific research applications.

Preparation Methods

The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

N-(1-benzyl-1H-pyrazol-3-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-3-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the study of reaction mechanisms and structure-activity relationships.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(1-benzyl-1H-pyrazol-3-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide can be compared with other pyrazole derivatives, such as:

Properties

IUPAC Name

N-(1-benzylpyrazol-3-yl)-1,3-diphenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O/c32-26(27-24-16-17-30(28-24)18-20-10-4-1-5-11-20)23-19-31(22-14-8-3-9-15-22)29-25(23)21-12-6-2-7-13-21/h1-17,19H,18H2,(H,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOWUKBTBBWGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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